4(3H)-Pyrimidinethione, 2-methyl-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2S |
|---|---|
Molecular Weight |
126.18 g/mol |
IUPAC Name |
2-methyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H6N2S/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) |
InChI Key |
QXZRGTNBGAOPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=S)N1 |
Origin of Product |
United States |
Contextualization of Pyrimidinethiones Within Modern Heterocyclic Chemistry
Pyrimidinethiones represent a significant class of heterocyclic compounds characterized by a pyrimidine (B1678525) ring bearing a thione group (C=S). These compounds are integral to modern heterocyclic chemistry due to their versatile reactivity and wide range of applications. mdpi.com The pyrimidine nucleus itself is a key component of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and numerous pharmaceuticals. nih.govasianpubs.org The introduction of a thione group imparts unique chemical properties, including the potential for tautomerism and a variety of chemical transformations.
Pyrimidinethiones are often synthesized through multicomponent reactions, such as the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and thiourea (B124793). nih.govasianpubs.orgnih.gov This method allows for the generation of a diverse library of substituted pyrimidinethiones. The reactivity of the thione group allows for further functionalization, making these compounds valuable intermediates in the synthesis of more complex heterocyclic systems. mdpi.com Their structural features also make them interesting candidates for studies in coordination chemistry and materials science.
Historical Development and Evolution of Research on Pyrimidinethione Scaffolds
The study of pyrimidines dates back to the late 19th century, with initial laboratory synthesis of a pyrimidine (B1678525) derivative reported in 1879. nih.gov The systematic investigation of pyrimidines began in the 1880s. nih.gov Early research focused on the synthesis and characterization of fundamental pyrimidine structures. Over time, the focus of pyrimidine research has expanded significantly, driven by the discovery of their diverse biological activities.
Research into pyrimidinethiones, a subset of pyrimidines, has evolved in parallel. Initially, the interest was in their fundamental chemical properties and synthesis. However, as the understanding of structure-activity relationships grew, researchers began to explore the potential of pyrimidinethione derivatives in various fields, particularly medicinal chemistry. The ability to modify the pyrimidinethione scaffold at various positions has allowed for the development of compounds with tailored properties. Modern research continues to explore new synthetic methodologies, including green chemistry approaches, to produce these valuable compounds more efficiently and sustainably.
Fundamental Academic Significance of 4 3h Pyrimidinethione, 2 Methyl
The specific compound, 4(3H)-Pyrimidinethione, 2-methyl-, holds academic significance for several key reasons. Its structure incorporates the fundamental pyrimidinethione core with a methyl group at the 2-position. This seemingly simple substitution has important implications for its chemical behavior and potential applications.
A crucial aspect of 4(3H)-Pyrimidinethione, 2-methyl- is its existence in a tautomeric equilibrium with its thiol form, 2-mercapto-4-methylpyrimidine (B1203730). cdnsciencepub.comnih.gov The position of this equilibrium can be influenced by factors such as the solvent, temperature, and concentration. cdnsciencepub.com In nonpolar solvents, the thiol form tends to predominate, while polar solvents and self-association favor the thione form. cdnsciencepub.com This tautomerism is a subject of ongoing computational and experimental studies to understand the relative stabilities of the tautomers and the mechanisms of their interconversion. nih.gov Theoretical studies using density functional theory (DFT) have been employed to calculate the structural parameters, relative energies, and vibrational spectra of the tautomers and their hydrogen-bonded dimers. nih.gov
The synthesis of 4(3H)-Pyrimidinethione, 2-methyl- can be achieved through established methods for pyrimidine (B1678525) synthesis. A common approach involves the condensation of a β-dicarbonyl compound, such as acetylacetone, with thiourea (B124793). orgsyn.org Variations of this method, including the use of 3-ketobutyraldehyde acetal, have also been reported for the synthesis of the 2-mercapto-4-methylpyrimidine tautomer. orgsyn.org
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | 2-methyl-3H-pyrimidine-4-thione |
| Tautomeric Form | 2-mercapto-4-methylpyrimidine |
| Molecular Formula | C5H6N2S |
| Appearance | Yellowish crystalline powder |
| Solubility | Soluble in water and ethanol (B145695) |
The presence of the methyl group can influence the regioselectivity of further chemical reactions, making it a useful building block in organic synthesis.
Overview of Research Trajectories and Interdisciplinary Relevance
Classical Preparative Routes and Mechanistic Elucidation
Classical methods for the synthesis of pyrimidinethiones, including the target molecule 4(3H)-Pyrimidinethione, 2-methyl-, have traditionally relied on cyclocondensation and, more recently, multi-component reactions. These approaches offer robust and versatile pathways to the desired heterocyclic core.
Cyclocondensation Reactions with Thioamide Precursors
Cyclocondensation reactions represent a cornerstone in the synthesis of pyrimidine systems. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a thioamide, such as thiourea (B124793) or its derivatives. For the synthesis of 2-methyl substituted pyrimidinethiones, a common precursor is 2-methyl-2-thiopseudourea.
A relevant example is the cyclocondensation of β-aminothiocrotonamide with dimethyl formamide (B127407) dimethyl acetal, which yields the closely related 6-methyl-4(3H)-pyrimidinethione. globaljournals.org This reaction highlights the use of a pre-functionalized three-carbon component that cyclizes with a thioamide-like precursor. The mechanism involves the initial reaction of the enamine with the dimethyl formamide dimethyl acetal, followed by cyclization with the thioamide portion and subsequent elimination to form the aromatic pyrimidinethione ring.
Another classical approach involves the reaction of β-keto esters with amidines, which can be promoted by ultrasound irradiation to form highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org These pyrimidinols can then be converted to the corresponding pyrimidinethiones through thionation reactions.
A significant route to 2-methylsulfanylpyrimidines, which are direct precursors to the corresponding thiones, is the cyclocondensation of enones with 2-methyl-2-thiopseudourea sulfate. researchgate.net This method provides a regioselective pathway to the desired pyrimidine scaffold. The 2-methylsulfanyl group can subsequently be converted to the thione via various methods, including acid-catalyzed hydrolysis.
The following table summarizes representative classical cyclocondensation reactions for the synthesis of pyrimidinethione derivatives.
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |
| β-Aminothiocrotonamide | Dimethyl formamide dimethyl acetal | 6-Methyl-4(3H)-pyrimidinethione | - | globaljournals.org |
| β-Keto esters | Amidines | 4-Pyrimidinols | Ultrasound | organic-chemistry.org |
| Enones | 2-Methyl-2-thiopseudourea sulfate | 2-Methylsulfanyl pyrimidines | - | researchgate.net |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. wikipedia.org This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of pyrimidine and pyrimidinethione derivatives.
The Biginelli reaction, a well-known MCR, traditionally yields dihydropyrimidinones or their thio-analogues from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While the classical Biginelli reaction does not directly produce 4(3H)-Pyrimidinethione, 2-methyl-, variations of this reaction using different components can lead to related structures.
More contemporary MCRs for pyrimidine synthesis involve the reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide under metal- and solvent-free conditions. organic-chemistry.org Another three-component tandem reaction involves ketones, enamines, triethyl orthoformate, and ammonium acetate, catalyzed by zinc chloride, to produce a variety of substituted pyrimidines. organic-chemistry.org These methods showcase the versatility of MCRs in accessing diverse pyrimidine scaffolds, which can be further functionalized to the desired 2-methyl-4(3H)-pyrimidinethione.
The general mechanism of these MCRs often involves initial Knoevenagel condensation or the formation of an enamine intermediate, followed by Michael addition and subsequent cyclization and aromatization steps to furnish the pyrimidine ring. nih.gov
Modern Catalytic Strategies in Pyrimidinethione Synthesis
The development of novel catalytic systems has revolutionized the synthesis of heterocyclic compounds, including pyrimidinethiones. These modern strategies often offer higher efficiency, selectivity, and more environmentally benign reaction conditions compared to classical methods.
Organocatalytic and Metal-Catalyzed Processes
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in recent years. For the synthesis of pyrimidine analogues, organocatalysts such as 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP) in combination with hydrochloric acid have been used in three-component reactions to produce tetrahydropyrimidines. frontiersin.org
Transition-metal catalysis has also been extensively explored for pyrimidine synthesis. nih.gov For instance, an iron(II)-complex prepared in situ has been shown to be an effective and recyclable catalyst for the regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO. farmaciajournal.com This method allows for the synthesis of a broad range of pyrimidine derivatives with good functional group tolerance. Copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles is another efficient method for preparing trisubstituted pyrimidines. organic-chemistry.org
The following table provides examples of modern catalytic strategies for the synthesis of pyrimidine derivatives.
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Three-component reaction | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol (ANP)/HCl | Vanillic aldehydes, N-methylthiourea, methyl acetoacetate | Tetrahydropyrimidine derivatives | frontiersin.org |
| β-Ammoniation/Cyclization | In situ prepared iron(II) complex/TEMPO | Ketones/aldehydes/esters, amidines | Pyrimidine derivatives | farmaciajournal.com |
| [4+2] Annulation | Copper catalyst | α,β-Unsaturated ketoximes, activated nitriles | 2,4,6-Trisubstituted pyrimidines | organic-chemistry.org |
Nanoparticle-Mediated Synthesis
The use of nanoparticles as catalysts has garnered considerable interest due to their high surface-area-to-volume ratio and unique catalytic properties. bohrium.com In the context of pyrimidine synthesis, various nanoparticle-based catalysts have been developed to promote efficient and green transformations.
For example, nickel oxide (NiO) nanoparticles have been utilized as a highly efficient and reusable catalyst for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives from an aldehyde, malononitrile, and barbituric acid. bohrium.com The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent heterocyclization. bohrium.com Similarly, ZnO nanoparticles have been employed as a mediator in the regioselective synthesis of other heterocyclic compounds, showcasing the potential of metal oxide nanoparticles in facilitating complex organic transformations. researchgate.net
The application of magnetic nanoparticles, such as Fe3O4 supported on graphitic carbon nitride (g-C3N4), has also been reported for the synthesis of pyrimidine derivatives in aqueous media, allowing for easy catalyst recovery and reuse. bohrium.com These nanoparticle-mediated approaches often align with the principles of green chemistry by enabling the use of environmentally friendly solvents and facilitating catalyst recycling.
Green Chemistry Principles Applied to Pyrimidinethione Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize the environmental impact of chemical processes. researchgate.netacsgcipr.org This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Microwave-assisted synthesis has been shown to be a valuable green tool, often leading to shorter reaction times, higher yields, and enhanced product purities compared to conventional heating methods. researchgate.net For instance, the synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems has been achieved via a one-pot, three-component Hantzsch reaction under microwave irradiation in catalyst-free conditions. researchgate.net
The use of water as a green solvent is another important aspect of green pyrimidine synthesis. Ultrasound irradiation has been successfully used to promote the cyclocondensation of β-keto esters and amidines in aqueous media, providing a greener alternative to traditional organic solvents. organic-chemistry.org Furthermore, solvent-free reaction conditions, often coupled with mechanochemical methods like ball milling, represent a highly sustainable approach to pyrimidine synthesis. researchgate.net
Solvent-Free and Microwave-Assisted Methodologies
Conventional heating methods for organic synthesis are often associated with long reaction times and the use of high-boiling-point solvents. In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, offering significant advantages such as dramatic rate enhancements, higher yields, and improved purity of products. nih.govresearchgate.net These benefits stem from the efficient and direct heating of the reaction mixture through dielectric loss. nanobioletters.com
Microwave irradiation has been successfully applied to the synthesis of various pyrimidine derivatives, including thiones. For instance, the Biginelli condensation, a classic multicomponent reaction for synthesizing dihydropyrimidinones and their thio-analogues, can be performed efficiently under microwave irradiation. foliamedica.bg One study reported the synthesis of pyrimidinedione derivatives from chalcones and thiourea using microwave heating, which significantly reduced the reaction time compared to conventional methods. juniperpublishers.com Similarly, fused pyrimidine systems, such as thiazolopyrimidines, have been synthesized in high yields (69-88%) within minutes (8 min) under microwave conditions, a substantial improvement over the hours or days required for traditional heating (24 h), which yielded only 42-55%. nih.govresearchgate.net
Furthermore, combining microwave assistance with solvent-free reaction conditions represents a significant step towards greener chemistry. researchgate.netsemanticscholar.org Solvent-free, or solid-state, reactions minimize the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product work-up. An efficient one-pot, three-component method for synthesizing functionalized thiazolo[3,2-a]pyrimidines has been described under solvent-free conditions. researchgate.net Another approach utilized zinc chloride as a catalyst for the Biginelli condensation of an aldehyde, a 1,3-dicarbonyl compound, and thiourea under solvent-free conditions at 80 °C, affording the desired dihydropyrimidinethiones in high yields and with short reaction times. semanticscholar.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives nih.gov
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 24 hours | 42-55 |
| Microwave-Assisted | 8 minutes | 69-88 |
Atom Economy and Sustainable Reagent Utilization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org Reactions with high atom economy are inherently less wasteful. The ideal atom economy is 100%, where all reactant atoms are found in the product. primescholars.com
Multicomponent reactions (MCRs) are prime examples of atom-economical processes, as they combine three or more reactants in a single step to form a product that contains the majority of the atoms from the starting materials. researchgate.net The synthesis of pyrimidinethiones and their analogues frequently employs MCRs, such as the Biginelli reaction. semanticscholar.org These methods are highly convergent and often proceed with high yields, minimizing the formation of byproducts. rsc.org
The choice of reagents and catalysts also plays a crucial role in the sustainability of a synthetic route. The use of benign catalysts, such as ferric chloride or zinc oxide, which are environmentally friendly and can often be recycled and reused, is a key strategy. researchgate.netresearchgate.net For example, a ferric chloride-catalyzed three-component coupling reaction was developed for the synthesis of pyrimidine derivatives under eco-friendly conditions. researchgate.net Similarly, the use of reusable catalysts like modified montmorillonite (B579905) nanostructures has been reported for the synthesis of thiazolo[3,2-a]pyrimidine derivatives. researchgate.net These approaches not only improve atom economy by enabling catalytic cycles but also reduce waste associated with stoichiometric reagents.
Equation 1: Calculation of Percent Atom Economy youtube.com
Electrophilic Reaction Mechanisms of the Pyrimidinethione Moiety
The pyrimidinethione core of 2-methyl-4(3H)-pyrimidinethione possesses multiple sites susceptible to electrophilic attack. The electron-rich sulfur atom and the nitrogen atoms of the pyrimidine ring are primary targets for a variety of electrophiles.
Reactions with Alkylating Agents and their Regioselectivity
The alkylation of 2-methyl-4(3H)-pyrimidinethione is a key transformation that can proceed at different nucleophilic centers, leading to regioisomers. The outcome of these reactions is highly dependent on the nature of the alkylating agent and the reaction conditions.
Alkylation can occur at the sulfur atom (S-alkylation) or the nitrogen atoms (N-alkylation). Generally, S-alkylation is favored under neutral or mildly acidic conditions, while N-alkylation is more prevalent under basic conditions. This regioselectivity can be attributed to the "hard and soft acids and bases" (HSAB) principle. The soft sulfur atom preferentially reacts with soft electrophiles like alkyl halides, whereas the harder nitrogen atoms react with harder electrophiles.
For instance, the reaction with methyl iodide typically yields the S-methylated product, 4-(methylthio)-2-methyl-pyrimidine. However, the use of stronger alkylating agents or different reaction conditions can influence the product distribution. The regioselectivity of these reactions is a critical aspect in the design of synthetic routes utilizing this pyrimidinethione derivative.
Reactivity with Carbonyl Compounds and Dienophiles
The reactivity of 4(3H)-Pyrimidinethione, 2-methyl- with carbonyl compounds often involves the active methylene (B1212753) group at the 5-position of the pyrimidine ring, especially when activated by adjacent electron-withdrawing groups. However, direct reactions at the thione group are also possible.
With respect to dienophiles, the pyrimidine ring itself can act as a diene in inverse-electron-demand Diels-Alder reactions, a characteristic of many π-deficient N-heteroaromatics. mdpi.com The presence of the electron-donating methyl group and the thione group can influence the dienophilic character of the pyrimidine ring. In such [4+2] cycloaddition reactions, the pyrimidine derivative reacts with electron-rich dienophiles. nih.govrsc.org The regioselectivity of these reactions, determining the orientation of the dienophile with respect to the pyrimidine ring, is a key consideration. masterorganicchemistry.com
Nucleophilic Additions and Substitutions on the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, leading to a variety of addition and substitution products. The presence of the thione group can further influence the reactivity of the ring towards nucleophiles.
Aminolysis and Hydrolysis Pathways
The pyrimidine ring in 4(3H)-pyrimidinethione derivatives can undergo ring-opening reactions upon treatment with strong nucleophiles like amines (aminolysis) or hydroxide (B78521) ions (hydrolysis). These reactions typically proceed via nucleophilic attack at the C4 or C6 positions of the pyrimidine ring, followed by ring cleavage. The specific conditions, such as the nature of the nucleophile, solvent, and temperature, determine the reaction pathway and the final products. For instance, hydrolysis of pyrimidines can lead to the formation of corresponding pyrimidinones. rsc.org
Reactions with Active Methylene Compounds
Active methylene compounds, which possess a CH2 group flanked by two electron-withdrawing groups, are potent nucleophiles. In the presence of a base, these compounds can deprotonate to form a carbanion that can attack the electrophilic centers of the 2-methyl-4(3H)-pyrimidinethione ring. google.comorganic-chemistry.orgyoutube.com These reactions can lead to the formation of new carbon-carbon bonds and the synthesis of more complex heterocyclic systems. The reaction of 3-formylchromone with various active methylene compounds is a well-documented example of such transformations. nih.gov
Cycloaddition Reactions Involving 4(3H)-Pyrimidinethione, 2-methyl-
Beyond its role as a diene in Diels-Alder reactions, 4(3H)-Pyrimidinethione, 2-methyl- can participate in other cycloaddition reactions. The thione group itself can act as a dienophile or a dipolarophile. For example, in [4+2] cycloadditions, the C=S double bond can react with a diene. mdpi.com The regioselectivity and stereoselectivity of these reactions are influenced by both steric and electronic factors of the reactants. masterorganicchemistry.com
The synthesis of thiopyran derivatives often utilizes [4+2] cycloaddition reactions, which can be either intermolecular or intramolecular. nih.govrsc.org Furthermore, the pyrimidine ring can be functionalized to include dienophilic side chains, enabling intramolecular Diels-Alder reactions. mdpi.com These cycloaddition strategies provide powerful tools for the construction of fused heterocyclic systems containing the pyrimidine scaffold.
Redox Chemistry and Electron Transfer Processes
The redox behavior of 2-methyl-4(3H)-pyrimidinethione is characterized by the reactivity of its thione group and the pyrimidine ring, enabling both oxidative and reductive transformations.
Oxidative Cyclization Pathways
The sulfur atom in 2-methyl-4(3H)-pyrimidinethione serves as a nucleophilic center, facilitating reactions with electrophiles that can lead to oxidative cyclization. A prominent example of this reactivity is its use as a precursor in the synthesis of fused heterocyclic systems, particularly thiazolo[3,2-a]pyrimidines. researchgate.netnih.gov These reactions typically involve the reaction of the pyrimidine thione with α-haloketones or other bifunctional electrophiles. The process commences with the S-alkylation of the thione, followed by an intramolecular cyclization and dehydration, resulting in the fused ring system.
These thiazolo[3,2-a]pyrimidine derivatives are of significant interest due to their biological activities. researchgate.netnih.gov The synthesis often results in the formation of a large electron-conjugated system, which can be influenced by the substituents on the pyrimidine and thiazole (B1198619) rings. nih.gov Another oxidative process is the formation of disulfide bonds, where two molecules of the thione are oxidized to form a dimer linked by a sulfur-sulfur bond. rug.nl
Table 1: Examples of Oxidative Cyclization Reactions
| Starting Material | Reagent | Product Type | Significance |
|---|---|---|---|
| 3,4-Dihydropyrimidine-2(1H)-thiones | Aromatic aldehydes, Ethyl acetoacetate | Thiazolo[3,2-a]pyrimidines | Synthesis of biologically active fused heterocycles. researchgate.net |
| Thiazolo[3,2-a]pyrimidine precursor | 2- or 4-hydroxybenzaldehydes | (Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines | Formation of supramolecular architectures through H-bonding. nih.gov |
Reduction Reactions and their Products
The reduction of the pyrimidine ring in derivatives of 4(3H)-pyrimidinethione has been explored, revealing unique reactivity patterns. The reduction of pyrimidine carboxylates with strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the pyrimidine ring itself, rather than just the ester group. researchgate.net
For instance, the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with LiAlH₄ primarily yields ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate. researchgate.net This indicates that a hydride ion attacks the electron-deficient pyrimidine ring, a process favored by the presence of electron-withdrawing groups on the ring. researchgate.net The expected product, (2-(methylthio)pyrimidin-5-yl)methanol, is often formed only as a byproduct. researchgate.net Similarly, the reduction of a pyrimidine-5-carboxamide with LiAlH₄ can result in the corresponding dihydropyrimidine-5-carbonitrile. researchgate.net
Table 2: Products of LiAlH₄ Reduction of Pyrimidine Derivatives
| Substrate | Major Product | Reference |
|---|---|---|
| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | Ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate | researchgate.net |
Tautomeric Equilibria (Thione-Thiol) and Their Influence on Reaction Pathways
Like many heterocyclic thiones, 2-methyl-4(3H)-pyrimidinethione exists in a tautomeric equilibrium between the thione (amide) form and the thiol (iminol) form, specifically 2-methylpyrimidine-4-thiol. This equilibrium is crucial as the two tautomers exhibit different chemical reactivity, and the predominant form can be influenced by factors such as the solvent, pH, and temperature. rug.nlresearchgate.netacs.org
Experimental Spectroscopic Probes of Tautomerism
The thione-thiol tautomerism of pyrimidine derivatives has been investigated using various spectroscopic methods to determine the predominant form in different environments.
Infrared (IR) Spectroscopy : In solution, the absence of a detectable S-H stretching band (typically around 2550 cm⁻¹) in the IR spectrum is strong evidence for the predominance of the thione tautomer. acs.org Conversely, the presence of a strong C=S stretching vibration supports the thione structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomeric equilibria. nih.gov In ¹H NMR, the presence of an N-H proton signal, which disappears upon D₂O exchange, points to the thione form, while an S-H proton signal would indicate the thiol form. researchgate.net ¹³C NMR chemical shifts are also sensitive to the tautomeric state; for example, the chemical shift of the carbon atom attached to the sulfur (C4) will differ significantly between the thione (C=S) and thiol (C-S) forms. nih.govnih.gov
UV-Vis Spectroscopy : The electronic absorption spectra can distinguish between tautomers, as the chromophores are different. The thione form (thioamide) and the thiol form (enamine) will have distinct absorption maxima (λ_max). acs.org Changes in the spectra with solvent polarity can provide insights into the relative stability of the tautomers in the ground state. rug.nl
Computational Modeling of Tautomeric Preferences and Dynamics
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for understanding the intricacies of thione-thiol tautomerism. nih.govbohrium.comresearchgate.net These computational models provide detailed information on the structures, energies, and properties of the tautomers that can be difficult to obtain experimentally.
Relative Stabilities : DFT calculations, using functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)), can accurately predict the relative energies of the thione and thiol tautomers in the gas phase and in solution (using solvent models). nih.govnih.gov For the related 2(1H)-pyrimidinethione, calculations predict that the thiol form is more stable in the gas phase, but the thione form is significantly more stable in an aqueous medium. nih.gov This shift is attributed to the larger dipole moment of the thione tautomer, which is better stabilized by polar solvents. acs.org
Tautomerization Barriers : Computational studies can model the transition state structures for the intramolecular proton transfer between the thione and thiol forms. nih.gov These calculations often reveal a high energy barrier for the direct transfer in the gas phase. nih.gov Consequently, alternative, lower-energy pathways are often considered, such as dimer-promoted or water-assisted tautomerization, where solvent molecules explicitly participate in the proton transfer via a cyclic transition state, significantly lowering the activation energy. nih.gov
Vibrational Frequencies : Theoretical calculations can predict the vibrational spectra (IR and Raman) of each tautomer. nih.govnih.gov By comparing these computed spectra with experimental data, researchers can confirm the assignment of vibrational bands and identify the predominant tautomeric form. nih.gov
Table 3: Computational Predictions for 2-Pyrimidinethiol/2(1H)-Pyrimidinethione Tautomerism
| Method/Basis Set | Phase | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |
|---|---|---|---|---|
| B3PW91/6-311+G(d,p) | Gas | 2-Pyrimidinethiol | 3.41 | nih.gov |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and dynamics of atoms.
Application in Conformational and Tautomeric Analysis
The structure of 2-methyl-4(3H)-pyrimidinethione is subject to tautomerism, existing in equilibrium between the thione and thiol forms. NMR spectroscopy is instrumental in identifying the predominant tautomer in different environments.
The two primary tautomers are the 4(3H)-pyrimidinethione form and the pyrimidine-4-thiol (B7810261) form. Theoretical studies on the related 2-pyrimidinethiol/2(1H)-pyrimidinethione system suggest that the relative stability of these tautomers is highly dependent on the surrounding medium. nih.gov In the gas phase, the thiol form may be more stable, whereas in solution, the thione form often predominates due to its larger dipole moment and ability to form hydrogen-bonded dimers. acs.org For 2-isopropyl-6-methylpyrimidin-4(3H)-one, a related compound, crystallographic data confirms the keto (analogous to thione) form in the solid state, where it exists as hydrogen-bonded dimers. nih.gov
¹H and ¹³C NMR Spectral Data:
While specific, high-resolution spectral data for 2-methyl-4(3H)-pyrimidinethione is not extensively published, the expected chemical shifts can be predicted based on known data for similar structures and general NMR principles. nih.govresearchgate.netrsc.org
In the ¹H NMR spectrum, the methyl protons (C2-CH₃) would likely appear as a singlet in the range of δ 2.3-2.7 ppm. chemicalbook.com The chemical shifts of the ring protons (H5 and H6) would be influenced by the electron-withdrawing nature of the nitrogen atoms and the thione group. The N-H proton of the thione tautomer is expected to be a broad signal, its chemical shift varying with concentration and solvent due to hydrogen bonding.
The ¹³C NMR spectrum provides further evidence for the dominant tautomer. The chemical shift of the C4 carbon is particularly diagnostic. In the thione form, this carbon is a thiocarbonyl (C=S) and would resonate at a significantly downfield chemical shift, typically in the range of δ 170-190 ppm. In contrast, for the thiol tautomer, the C4 carbon is attached to a sulfur atom via a single bond and would appear at a much higher field. The C2 and C6 carbons would also exhibit distinct chemical shifts depending on the tautomeric form. The methyl carbon (C2-CH₃) is expected in the aliphatic region of the spectrum. docbrown.infodocbrown.info
Predicted ¹H NMR Chemical Shifts for 2-Methyl-4(3H)-pyrimidinethione (Thione Form)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C2-CH₃ | 2.3 - 2.7 | Singlet |
| H5 | ~6.5 - 7.5 | Doublet |
| H6 | ~7.5 - 8.5 | Doublet |
Predicted ¹³C NMR Chemical Shifts for 2-Methyl-4(3H)-pyrimidinethione (Thione Form)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2-CH₃ | ~20 - 25 |
| C2 | ~150 - 160 |
| C4 | ~170 - 190 |
| C5 | ~110 - 125 |
Dynamic NMR for Exchange Processes
Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as tautomerization and restricted rotation. For 2-methyl-4(3H)-pyrimidinethione, DNMR could be employed to investigate the kinetics of proton exchange between the N1 and N3 atoms in the thione tautomer, as well as the interconversion between the thione and thiol forms.
At low temperatures, the exchange processes may be slow enough on the NMR timescale to allow for the observation of separate signals for the distinct tautomers or conformers. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of the lineshapes at different temperatures can provide quantitative information about the activation energies and rates of these exchange processes. Studies on related heterocyclic systems have successfully used low-temperature NMR to characterize symmetric and asymmetric isomers resulting from proton exchange. rsc.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes.
Elucidation of Molecular Fingerprints and Functional Groups
The IR and Raman spectra of 2-methyl-4(3H)-pyrimidinethione are characterized by a series of bands corresponding to the stretching and bending vibrations of its functional groups. These spectra serve as a unique molecular fingerprint for identification purposes.
Key vibrational modes include:
N-H Stretching: In the thione form, the N-H stretching vibration is expected to appear as a broad band in the region of 3100-3400 cm⁻¹ in the IR spectrum. Its position and shape are sensitive to hydrogen bonding.
C-H Stretching: The aromatic C-H stretching vibrations of the pyrimidine ring typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. vscht.cz
C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key marker for the thione tautomer. This band is often found in the region of 1050-1250 cm⁻¹, though its intensity can be variable in the IR spectrum. nih.gov In some thione-containing compounds, this vibration has been assigned to a peak near 1050 cm⁻¹. nih.gov
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region.
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the pyrimidine ring produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which are highly characteristic of the molecule's structure. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the heterocyclic ring. researchgate.netresearchgate.net
Characteristic Vibrational Frequencies for 2-Methyl-4(3H)-pyrimidinethione
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3100 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=N / C=C Ring Stretches | 1400 - 1650 | IR, Raman |
Studies of Hydrogen Bonding and Intermolecular Interactions
In the solid state and in concentrated solutions, 2-methyl-4(3H)-pyrimidinethione is expected to form intermolecular hydrogen bonds of the N-H···S=C type. These interactions can be readily studied using vibrational spectroscopy. The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum. The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bond.
Temperature-dependent and concentration-dependent IR studies can be used to distinguish between intramolecular and intermolecular hydrogen bonding and to study the thermodynamics of dimer formation. In related pyrimidinone systems, the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds is a common structural motif. nih.gov A similar arrangement is highly probable for 2-methyl-4(3H)-pyrimidinethione in the solid state.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern upon ionization.
For 2-methyl-4(3H)-pyrimidinethione, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a sulfur atom, an (M+2)⁺ peak with a characteristic isotopic abundance of about 4.4% relative to the M⁺ peak would also be observed.
The fragmentation of pyrimidinethione derivatives often proceeds through characteristic pathways. sapub.org The pyrimidine ring itself is relatively stable, and initial fragmentation may involve the loss of small, stable molecules or radicals. sapub.org
A plausible fragmentation pathway for 2-methyl-4(3H)-pyrimidinethione could involve:
Loss of a hydrogen radical: Formation of an (M-1)⁺ ion.
Loss of acetylene (B1199291) (C₂H₂): A retro-Diels-Alder type fragmentation of the pyrimidine ring.
Loss of the methyl group: Cleavage of the C2-CH₃ bond to form an (M-15)⁺ ion.
Cleavage of the ring: Fragmentation of the pyrimidine ring can lead to various smaller ions. For instance, fission can result in the formation of a methyl-containing fragment and a fragment containing the thione group.
Predicted Key Fragments in the Mass Spectrum of 2-Methyl-4(3H)-pyrimidinethione
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 126 | [C₅H₆N₂S]⁺ | Molecular Ion (M⁺) |
| 125 | [C₅H₅N₂S]⁺ | Loss of H• |
| 111 | [C₄H₃N₂S]⁺ | Loss of CH₃• |
| 99 | [C₄H₅NS]⁺ | Retro-Diels-Alder fragmentation |
| 83 | [C₃H₃N₂S]⁺ | Ring cleavage |
The study of these fragmentation patterns provides valuable corroborating evidence for the structure of the molecule and can be used to distinguish it from its isomers. libretexts.orglibretexts.org
Fragmentation Pattern Analysis and Derivatization Confirmation
Mass spectrometry is a powerful tool for elucidating the structure of "4(3H)-Pyrimidinethione, 2-methyl-" through the analysis of its fragmentation patterns under electron ionization (EI). While specific fragmentation data for this exact compound is not widely published, the fragmentation behavior of related pyrimidinethione derivatives provides a strong basis for predicting its mass spectrum. nih.govsapub.orgresearchgate.net
The pyrimidine ring is a relatively stable core, and fragmentation is often initiated by the loss of substituents or through characteristic ring fissions. sapub.orgresearchgate.net For "4(3H)-Pyrimidinethione, 2-methyl-", key fragmentation pathways are expected to involve the methyl group and the thione group.
A plausible fragmentation pattern would include:
Loss of a hydrogen radical (H•): leading to an [M-1]⁺ ion.
Loss of a methyl radical (•CH₃): resulting in an [M-15]⁺ ion.
Elimination of the thione group as SH or CS: This can lead to significant rearrangement and the formation of various heterocyclic fragments.
Retro-Diels-Alder reaction: A characteristic fragmentation pathway for six-membered heterocyclic rings, which would lead to the cleavage of the pyrimidine ring into smaller, stable fragments.
Derivatization, for instance, by S-alkylation, is a common strategy to enhance the volatility of pyrimidinethiones for gas chromatography-mass spectrometry (GC-MS) analysis. The confirmation of such derivatization is readily achieved through mass spectrometry. The mass spectrum of the derivatized product will show a molecular ion peak corresponding to the increased molecular weight. For example, methylation at the sulfur atom would result in an increase of 14 mass units (CH₂) compared to the parent compound.
Table 1: Predicted Mass Spectrometry Fragmentation for 4(3H)-Pyrimidinethione, 2-methyl-
| Fragment Ion | m/z (predicted) | Proposed Structure/Loss |
| [M]⁺ | 126 | Molecular Ion |
| [M-H]⁺ | 125 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 111 | Loss of a methyl radical |
| [M-SH]⁺ | 93 | Loss of a sulfhydryl radical |
| [M-CS]⁺ | 82 | Loss of carbon monosulfide |
Note: This table represents predicted fragmentation patterns based on the analysis of similar compounds.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the molecular formula of "4(3H)-Pyrimidinethione, 2-methyl-". acs.org Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This level of accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.
For "4(3H)-Pyrimidinethione, 2-methyl-", with a chemical formula of C₅H₆N₂S, the theoretical exact mass can be calculated. By comparing the experimentally measured exact mass from an HRMS instrument with the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence. This is particularly crucial in distinguishing it from potential isomers or isobaric compounds.
Table 2: Theoretical vs. Experimental Mass for Molecular Formula Confirmation
| Molecular Formula | Theoretical Exact Mass | Measured Exact Mass (Hypothetical) | Mass Error (ppm) |
| C₅H₆N₂S | 126.0252 | 126.0250 | -1.59 |
Note: The measured exact mass is hypothetical to illustrate the principle of HRMS.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state. This technique allows for the precise determination of atomic positions, leading to a detailed understanding of the molecule's architecture.
Table 3: Representative Bond Lengths and Angles for a Pyrimidinethione Ring
| Bond/Angle | Typical Value |
| C=S Bond Length | ~1.68 Å |
| C-N Bond Length (ring) | ~1.35 - 1.38 Å |
| C-C Bond Length (ring) | ~1.37 - 1.40 Å |
| N-C-N Angle | ~120° |
| C-N-C Angle | ~118° |
Note: These are representative values based on similar structures and are not specific experimental data for 4(3H)-Pyrimidinethione, 2-methyl-.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Excited States
Electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectroscopy are used to probe the electronic transitions and excited state properties of "4(3H)-Pyrimidinethione, 2-methyl-". The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of "4(3H)-Pyrimidinethione, 2-methyl-" is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. youtube.commasterorganicchemistry.com The π→π* transitions, typically of higher energy (shorter wavelength) and higher intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyrimidine ring. The n→π* transitions, which are generally of lower energy (longer wavelength) and lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. youtube.commasterorganicchemistry.com The position and intensity of these bands can be influenced by the solvent polarity.
Upon absorption of light, the molecule enters an excited state. The subsequent de-excitation can occur through non-radiative pathways or via the emission of light (fluorescence or phosphorescence). The emission spectrum provides information about the energy of the excited states and their lifetimes. The photophysical properties, including the quantum yield of fluorescence, are influenced by the molecular structure and the surrounding environment. rsc.orgmdpi.com For pyrimidinethione derivatives, the presence of the thione group can influence the excited state dynamics, potentially leading to efficient intersystem crossing and phosphorescence. ucc.ie
Table 4: Expected Electronic Transitions for 4(3H)-Pyrimidinethione, 2-methyl-
| Transition | Typical Wavelength Range (nm) | Description |
| π→π | 200 - 300 | High intensity, associated with the conjugated pyrimidine ring. |
| n→π | 300 - 400 | Low intensity, involving non-bonding electrons on N and S atoms. |
Note: The wavelength ranges are approximate and can be influenced by the specific molecular structure and solvent.
Theoretical and Computational Investigations of 4 3h Pyrimidinethione, 2 Methyl
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and to a lesser extent, ab initio methods, are powerful tools for predicting the electronic properties and reactivity of molecules like 2-methyl-4(3H)-pyrimidinethione. These methods model the molecule's electron distribution to determine its structure, energy, and chemical behavior.
Energy Minimization and Geometrical Optimization
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved through energy minimization calculations. For 2-methyl-4(3H)-pyrimidinethione, these calculations identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Table 1: Representative Geometrical Parameters for a Pyrimidinethione Core (Note: This table is illustrative, based on typical values for pyrimidinethione derivatives, as specific experimental or high-level computational data for 2-methyl-4(3H)-pyrimidinethione is not published in detail.)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C=S | 1.67 - 1.71 | |
| C-N | 1.35 - 1.40 | |
| C-C (ring) | 1.38 - 1.42 | |
| N-C-N | 115 - 120 | |
| C-N-C | 120 - 125 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.
For 2-methyl-4(3H)-pyrimidinethione, the HOMO is expected to have significant contributions from the sulfur atom of the thione group, making it a likely site for electrophilic attack. The LUMO is generally distributed over the pyrimidine (B1678525) ring. A smaller HOMO-LUMO gap suggests higher reactivity. In studies of similar heterocyclic thiones, this gap is a crucial descriptor in understanding their biological activity. For instance, in broader QSAR analyses of pyrimidine derivatives, the HOMO-LUMO gap is often correlated with their observed biological effects, with more reactive molecules (smaller gap) sometimes showing higher activity. scirp.org
Electrostatic Potential Surfaces and Charge Distribution
The electrostatic potential (ESP) surface is a map of the charge distribution around a molecule. It helps to visualize regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which are critical for drug-receptor binding and crystal packing.
In 2-methyl-4(3H)-pyrimidinethione, the ESP surface would show a region of high negative potential around the sulfur atom of the thione group, consistent with its lone pairs of electrons. The hydrogen atom on the ring nitrogen (N3) would exhibit a positive potential, making it a potential hydrogen bond donor. The distribution of charge, often quantified using methods like Mulliken population analysis, provides numerical values for the partial charges on each atom, further refining the picture of the molecule's polarity and reactive sites.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms over time, providing insights into the molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent.
For a relatively rigid molecule like 2-methyl-4(3H)-pyrimidinethione, MD simulations are particularly useful for studying its behavior in solution. For example, simulations in water can reveal the stability and structure of the hydration shell around the molecule. capes.gov.br They can show how water molecules orient themselves to form hydrogen bonds with the thione sulfur and the N-H group, and how these interactions might influence the compound's solubility and transport properties. capes.gov.br Although specific MD studies dedicated to 2-methyl-4(3H)-pyrimidinethione are scarce, research on similar heterocyclic systems demonstrates that such simulations can elucidate the preferential formation of hydrogen bonds and assess the dynamic stability of different tautomeric forms in a solvent environment. capes.gov.br
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling at a Theoretical Level
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov At a theoretical level, this involves calculating a set of molecular descriptors and using statistical methods, like multiple linear regression, to build a mathematical model.
For 2-methyl-4(3H)-pyrimidinethione, a theoretical QSAR study would involve it as part of a larger dataset of related pyrimidinethione derivatives. nih.govresearchgate.net The process involves:
Descriptor Calculation: A wide range of descriptors would be calculated using computational methods. These can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). scirp.orgnih.gov
Model Building: Statistical techniques are used to find the best correlation between a subset of these descriptors and the observed activity (e.g., anticancer or antimicrobial). nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets. researchgate.net
Studies on pyrimidine derivatives have successfully used QSAR to identify key structural features required for activities like VEGFR-2 inhibition. nih.gov These models often highlight the importance of specific electronic and steric properties in determining the compound's efficacy, providing a rational basis for designing new, more potent analogues. nih.govresearchgate.net
Computational Prediction of Tautomeric Preferences and Energy Barriers
Tautomerism is a critical phenomenon for 2-methyl-4(3H)-pyrimidinethione, which can exist in equilibrium between its thione form (with a C=S double bond and a hydrogen on the nitrogen) and its thiol form (with a C-S-H single bond and a fully aromatic pyrimidine ring). The relative stability of these tautomers can significantly impact the molecule's chemical properties and biological function.
Computational chemistry is an essential tool for studying this equilibrium. By calculating the total electronic energy of each tautomer using high-level DFT or ab initio methods, scientists can predict which form is more stable in the gas phase. The calculations can also be extended to include solvent effects to predict the preference in solution. Furthermore, computational methods can map the potential energy surface connecting the two tautomers, allowing for the calculation of the energy barrier for the tautomeric interconversion. A high energy barrier would suggest that the two forms can be isolated, while a low barrier indicates a rapid equilibrium. Studies on related pyrimidine systems often show that the thione form is energetically favored over the thiol form, though this can be influenced by substitution and solvent effects.
In Silico Mechanistic Studies of Chemical Transformations
Theoretical and computational chemistry provides a powerful lens through which to investigate the reaction mechanisms of 4(3H)-Pyrimidinethione, 2-methyl-. In silico studies, primarily employing Density Functional Theory (DFT), offer deep insights into the energetics and pathways of its chemical transformations. A central area of this research is the exploration of tautomerism, a fundamental process for this class of heterocyclic compounds.
The thione-thiol tautomerism of pyrimidine derivatives is a key area of investigation. Computational models can predict the relative stabilities of the tautomeric forms and the energy barriers for their interconversion. For similar pyrimidine and pyridine (B92270) systems, DFT calculations at levels such as B3LYP/6-311++G** have been used to study the proton transfer mechanisms. researchgate.netresearchgate.net These studies often consider both direct proton transfer and solvent-assisted pathways, revealing that the presence of solvent molecules like water can significantly lower the activation energy for tautomerization. researchgate.net
In the gas phase, the relative stability of the thione versus the thiol form can be marginal, but in solution, the thione tautomer is often favored due to its larger dipole moment, which is stabilized by polar solvents. acs.org For instance, in related pyridinethione systems, while the thiol form might be slightly more stable in the gas phase, the thione form is thermodynamically more stable in solution. acs.org This shift is a critical finding from in silico studies, highlighting the profound influence of the environment on molecular structure and reactivity.
Computational methods are also employed to analyze the aromaticity of the different tautomers using techniques like Nucleus-Independent Chemical Shift (NICS) calculations. acs.orgnih.gov These analyses help to explain the driving forces behind the tautomeric equilibrium. For example, the tautomer with greater aromatic character is often more stable. nih.gov
The table below summarizes typical computational approaches and findings from theoretical studies on related heterocyclic thiones, which are analogous to the investigations that would be applied to 4(3H)-Pyrimidinethione, 2-methyl-.
| Computational Method | Basis Set | Key Findings | Reference |
| Density Functional Theory (DFT) - B3LYP | 6-311++G(2d,2p) | Investigated tautomerization mechanisms and the catalytic effect of water molecules. researchgate.net | researchgate.net |
| DFT - B3LYP | 6-311+G(3df,2p) | Assessed gas phase and solvent-dependent tautomeric preference; thione form favored in solution. acs.org | acs.org |
| Ab initio - MP2/CCSD(T) | cc-pVTZ | Calculated relative stabilities of tautomers in the gas phase. acs.org | acs.org |
| DFT - BHandHLYP | 6-311+G(d,p) | Examined the influence of substituents and solvent polarity on tautomeric equilibrium. nih.gov | nih.gov |
The following table presents a hypothetical summary of in silico findings for a transformation of 4(3H)-Pyrimidinethione, 2-methyl-, based on methodologies applied to similar systems.
| Transformation | Computational Model | Calculated Parameter | Value |
| Thione-Thiol Tautomerization (Gas Phase) | DFT B3LYP/6-311+G | ΔE (Thiol - Thione) | -2.5 kcal/mol |
| Thione-Thiol Tautomerization (Water) | PCM-B3LYP/6-311+G | ΔG (Thiol - Thione) | +1.8 kcal/mol |
| Dimerization (Thione form) | DFT B3LYP/6-311+G** | Dimerization Energy | -8.2 kcal/mol |
These theoretical investigations, by providing a molecular-level understanding of reaction mechanisms, are crucial for the rational design of new synthetic methodologies and for predicting the chemical behavior of 4(3H)-Pyrimidinethione, 2-methyl- under various conditions.
Coordination Chemistry and Ligand Properties of 4 3h Pyrimidinethione, 2 Methyl
Binding Modes and Ligand Coordination Preferences with Transition Metals
The coordination behavior of 2-methyl-4(3H)-pyrimidinethione is dictated by the presence of several potential donor atoms: two endocyclic nitrogen atoms and an exocyclic sulfur atom. This arrangement allows for various binding modes, which are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.
The 2-methyl-4(3H)-pyrimidinethione ligand can exist in two tautomeric forms: the thione form and the thiol form (2-methyl-4-pyrimidinethiol). The thione form, characterized by a C=S double bond, is generally considered to be the more stable tautomer in the solid state and in solution. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, supports the predominance of the thione form in the free ligand.
Upon coordination to a metal ion, the ligand can either bind in its thione form or deprotonate to form the thiolate anion, which then coordinates to the metal. The preference for one form over the other is a critical aspect of its coordination chemistry. In the majority of reported complexes involving similar pyrimidinethione derivatives, coordination occurs through the deprotonated thiol form. This is evidenced by the disappearance of the N-H stretching vibration in the IR spectra of the complexes. The coordination typically involves the exocyclic sulfur atom and one of the endocyclic nitrogen atoms, usually the one at the 3-position. This N,S-coordination is a common feature for this class of ligands.
The multidentate nature of 2-methyl-4(3H)-pyrimidinethione allows it to function as both a chelating and a bridging ligand.
Chelation: The most common coordination mode observed for pyrimidinethione ligands is as a bidentate chelating agent. asianpubs.orgresearchgate.net In this mode, the ligand forms a stable four-membered ring with the metal center by coordinating through the exocyclic sulfur atom and the adjacent endocyclic nitrogen atom (N3). asianpubs.orgresearchgate.netresearchgate.net This chelation is a driving force for the formation of stable metal complexes.
Bridging: While less common than chelation, the pyrimidinethione ligand also possesses the capability to act as a bridging ligand, linking two or more metal centers. This can occur in several ways. For instance, the sulfur atom can act as a bridge between two metal ions (μ₂-S). Additionally, the second endocyclic nitrogen atom (N1) can also participate in coordination, potentially leading to the formation of polynuclear complexes or coordination polymers. The ability to form such bridged structures is of significant interest for the development of materials with specific magnetic or electronic properties.
Synthesis and Characterization of Metal Complexes Containing 2-methyl-4(3H)-Pyrimidinethione
The synthesis of metal complexes with pyrimidinethione ligands can be achieved through various methods, with mechanochemical synthesis emerging as a noteworthy environmentally friendly approach.
Mechanochemical synthesis, which involves the grinding of solid reactants together, has been successfully employed for the preparation of transition metal complexes of pyrimidinethione derivatives. asianpubs.orgresearchgate.netresearchgate.netresearchgate.net This solvent-free method offers several advantages, including reduced reaction times, simpler work-up procedures, and high yields. researchgate.net
In a typical mechanochemical synthesis, the 2-methyl-4(3H)-pyrimidinethione ligand and a corresponding metal salt (e.g., chlorides or acetates of Cu(II), Mn(II), Co(II), Ni(II), Zn(II)) are ground together in a mortar and pestle or a ball mill. asianpubs.orgresearchgate.net The reaction often proceeds to completion without the need for heating. The resulting complexes, typically with a 1:2 metal-to-ligand stoichiometry, can then be isolated and purified. asianpubs.orgresearchgate.netresearchgate.net
The characterization of the synthesized complexes relies on a combination of spectroscopic techniques and magnetic susceptibility measurements to elucidate their structure and properties.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the pyrimidinethione ligand. Key vibrational bands provide evidence for the involvement of the sulfur and nitrogen atoms in bonding. For instance, the disappearance or significant shift of the ν(N-H) band upon complexation indicates deprotonation and coordination through the nitrogen atom. asianpubs.orgresearchgate.net Changes in the position of the thioamide bands, which have contributions from ν(C=S) and ν(C-N) stretching, also confirm the participation of the sulfur atom in coordination. The appearance of new bands at lower frequencies can be assigned to M-N and M-S stretching vibrations, further confirming the formation of the complex. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is useful for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II)). In the ¹H NMR spectra of the complexes, the disappearance of the N-H proton signal confirms deprotonation and coordination. researchgate.net Shifts in the positions of the pyrimidine (B1678525) ring protons compared to the free ligand also provide evidence of coordination. For paramagnetic complexes (e.g., Cu(II), Ni(II)), the NMR signals are often broadened, which can be indicative of the paramagnetic nature of the metal center. researchgate.net
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion and the nature of the electronic transitions. The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and d-d transitions of the metal ion. cu.edu.egmdpi.com The positions and intensities of the d-d bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.netmdpi.com
Magnetic Characterization:
| Metal Ion | Typical Geometry | Magnetic Moment (B.M.) | Unpaired Electrons |
| Mn(II) | Octahedral | ~5.9 | 5 |
| Co(II) | Octahedral | 4.7-5.2 | 3 |
| Ni(II) | Octahedral | 2.8-3.5 | 2 |
| Cu(II) | Distorted Octahedral/Square Planar | 1.7-2.2 | 1 |
| Zn(II) | Tetrahedral/Octahedral | Diamagnetic | 0 |
This table presents typical magnetic moment ranges for common geometries of first-row transition metals.
Electronic and Magnetic Properties of Pyrimidinethione Metal Complexes
The electronic and magnetic properties of metal complexes of 2-methyl-4(3H)-pyrimidinethione are intrinsically linked to their structure and the nature of the central metal ion.
Based on studies of analogous pyrimidinethione complexes, the following properties can be inferred:
Manganese(II) Complexes: Mn(II) complexes often exhibit a high-spin d⁵ configuration and typically adopt an octahedral geometry. Their magnetic moments are expected to be around 5.9 B.M., consistent with five unpaired electrons.
Cobalt(II) Complexes: Co(II) complexes are commonly found in a high-spin d⁷ configuration with an octahedral geometry. The magnetic moments for such complexes typically fall in the range of 4.7-5.2 B.M.
Nickel(II) Complexes: Ni(II) (d⁸) complexes with pyrimidinethione ligands are generally octahedral, exhibiting magnetic moments between 2.8 and 3.5 B.M., corresponding to two unpaired electrons. researchgate.net
Copper(II) Complexes: Cu(II) (d⁹) complexes often display distorted octahedral or square planar geometries due to the Jahn-Teller effect. Their magnetic moments are typically in the range of 1.7-2.2 B.M., consistent with one unpaired electron.
Zinc(II) Complexes: As a d¹⁰ ion, Zn(II) complexes are diamagnetic, irrespective of whether they adopt a tetrahedral or octahedral geometry.
The electronic spectra of these complexes show characteristic d-d transition bands that are consistent with the proposed geometries. For example, octahedral Ni(II) complexes typically show three spin-allowed transitions, while distorted octahedral Cu(II) complexes often exhibit a broad, asymmetric band in the visible region.
Despite extensive searches for scientific literature on the chemical compound 4(3H)-Pyrimidinethione, 2-methyl- , no specific research findings regarding the "Structural Analysis of Coordination Compounds via Diffraction Techniques" or its "Potential Catalytic Applications of Metal Complexes" could be located.
The performed searches aimed to identify studies detailing the synthesis of coordination complexes with this particular ligand, their structural characterization using methods such as X-ray diffraction, and investigations into the catalytic activity of the resulting metal complexes. However, the search results did not yield any documents containing this specific information.
While research exists for other pyrimidine derivatives and their metal complexes, this information falls outside the strict scope of this article, which is focused solely on 4(3H)-Pyrimidinethione, 2-methyl- . Therefore, without any available data on its coordination chemistry or catalytic properties, the requested sections on structural analysis and catalytic applications cannot be developed.
It is possible that the coordination chemistry of 4(3H)-Pyrimidinethione, 2-methyl- is a niche area of research with limited published literature, or that studies exist but are not readily accessible through the searched databases. Further research would be required to determine if any such studies have been conducted.
Exploration of 4 3h Pyrimidinethione, 2 Methyl in Preclinical Medicinal Chemistry Research
Rational Design Principles for Bioactive Pyrimidinethione Analogues
The discovery of novel bioactive agents based on the pyrimidinethione scaffold is increasingly guided by rational design principles, moving beyond serendipitous findings. tandfonline.comnih.gov This approach integrates computational methods and a deep understanding of molecular interactions to create analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.govresearchgate.net
A key strategy involves structure-based drug design , which relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. researchgate.net By understanding the architecture of the target's active site, chemists can design pyrimidinethione derivatives that fit precisely, maximizing binding affinity through specific intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net
Another prevalent principle is pharmacophore hybridization . This involves combining the essential structural features (pharmacophores) of the pyrimidinethione core with those of other known active molecules to generate hybrid compounds with potentially synergistic or novel activities. nih.gov For instance, incorporating moieties known to bind to kinase hinge regions or the acetylated lysine (B10760008) binding pockets of BET proteins can produce potent dual inhibitors.
Furthermore, the rational design process pays close attention to the physicochemical properties of the analogues. Computational tools are used to predict properties such as solubility, stability, and bioavailability (ADMET - absorption, distribution, metabolism, excretion, and toxicity) to ensure that the designed molecules have drug-like characteristics suitable for therapeutic use. mdpi.com The introduction of specific functional groups, such as tosyl, can be a deliberate strategy to modulate these properties and explore new biological interactions. researchgate.net
Structure-Activity Relationship (SAR) Studies at the Molecular Level for Target Interaction
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of the pyrimidinethione scaffold. These studies systematically modify the chemical structure and evaluate the resulting impact on potency and selectivity, providing crucial insights into the molecular features required for target interaction.
For pyrimidine (B1678525) and related heterocyclic systems, SAR analyses have revealed several key determinants of activity:
Substitution at the N-1 and N-3 positions: Modifications at the nitrogen atoms of the pyrimidine ring can significantly influence activity. For instance, in the related 2,4(1H,3H)-pyrimidinedione series, substitutions at the N-1 position with moieties like cyclopropyl (B3062369) or phenyl were found to be critical for potent anti-HIV activity.
Substitution at the C2-position: The 2-methyl group of the parent compound is a frequent point of modification. Replacing or altering this group can modulate activity. For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, substitutions at this position were explored to optimize PI3K/mTOR dual inhibition. nih.gov
Substitution at the C4-position: The thione group at the C4 position is a key feature. Its replacement with an oxygen (forming a pyrimidinone) or other groups drastically alters the electronic and binding properties of the molecule. In many related scaffolds, an amine at this position is crucial for kinase inhibition, often forming a key hydrogen bond with the hinge region of the enzyme. researchgate.net
Substitution at the C5 and C6 positions: The periphery of the pyrimidine ring is a prime location for introducing various substituents to fine-tune activity. In pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, electron-donating groups like methoxy (B1213986) (-OCH3) at certain positions on an attached phenyl ring were found to be beneficial for anticancer activity. nih.gov Conversely, for some 1,2,4-triazole (B32235) derivatives, electron-withdrawing groups like a nitro group enhanced urease inhibitory potency. nih.gov
These studies collectively indicate that the biological activity of pyrimidinethione analogues is highly dependent on the specific pattern and nature of substituents around the core ring structure. researchgate.netnih.gov
Molecular Docking and Virtual Screening Approaches for Target Identification and Ligand-Protein Interactions
Molecular docking and virtual screening are indispensable computational tools in the preclinical exploration of 4(3H)-pyrimidinethione, 2-methyl- and its analogues. These methods predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein, offering insights into the molecular basis of its action and helping to identify new potential biological targets. tandfonline.commdpi.com
Docking studies have been widely applied to pyrimidine derivatives to elucidate their interactions with various enzymes and receptors. ashdin.com For example, in the context of anticancer activity, docking simulations have been used to model the binding of pyrimidine derivatives to the ATP-binding site of protein kinases like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These studies often reveal crucial hydrogen bonds between the pyrimidine core (specifically the ring nitrogens or exocyclic amines) and key amino acid residues in the kinase hinge region, such as threonine and glutamic acid. nih.gov Hydrophobic and pi-alkyl interactions with residues like valine and leucine (B10760876) also contribute significantly to the stability of the ligand-protein complex. nih.gov
Virtual screening of large compound libraries against protein targets has facilitated the identification of novel pyrimidine-based inhibitors. For instance, screening against bacterial proteins like GlcN-6-P synthase or viral proteases can pinpoint promising antimicrobial candidates. researchgate.net The binding energy (often expressed in kcal/mol) calculated during docking serves as a key metric to rank potential inhibitors, with lower energies indicating stronger, more favorable binding.
The table below summarizes findings from various molecular docking studies on pyrimidine and pyrimidinethione derivatives, showcasing their interactions with different biological targets.
| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Biological Activity |
| Pyrimidine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.9 | THR 165, GLU 12, LYS 33, THR 14, VAL 63 | Anticancer |
| Pyridine (B92270) bearing pyrimidine-2-thiols | Cyclooxygenase-2 (COX-2) | 5IKR | -9.1 | TYR 385, SER 530, ARG 120 | Anti-inflammatory |
| Thiazolidinones with pyrimidine | Glucosamine-6-phosphate synthase | 1XFF | -7.5 to -9.0 | Not specified | Antimicrobial |
| Pyrido[1,2-a]pyrimidine derivative | Carbonic Anhydrase I | 2NN7 | -6.93 | Not specified | Enzyme Inhibition |
This table is generated based on data from multiple research articles. mdpi.comashdin.comnih.govresearchgate.net
Enzyme Inhibition Mechanisms (Molecular Basis) Investigated In Vitro (e.g., Urease Inhibition)
Derivatives of 4(3H)-pyrimidinethione are recognized for their ability to inhibit various enzymes, a mechanism that underpins many of their therapeutic effects. The specific interactions at the molecular level determine the mode of inhibition, which is often competitive, non-competitive, or uncompetitive.
A notable target for this class of compounds is urease , a nickel-containing metalloenzyme produced by pathogenic bacteria like Helicobacter pylori. researchgate.netnih.gov Urease is a critical virulence factor that allows bacteria to survive in the acidic environment of the stomach, contributing to conditions like peptic ulcers and gastritis. researchgate.netmdpi.com Pyrimidine derivatives and other heterocyclic compounds are investigated as urease inhibitors. nih.govresearchgate.net The inhibitory mechanism often involves the chelation of the nickel ions in the enzyme's active site by heteroatoms (like sulfur and nitrogen) present in the inhibitor's structure. nih.govmdpi.com For example, some thiourea (B124793) derivatives, which share a similar functional group with pyrimidinethiones, are potent urease inhibitors. nih.gov Studies on related pyridopyrimidine-diones have identified compounds with significant urease inhibitory activity, with IC50 values in the micromolar range, demonstrating their potential as leads for anti-H. pylori agents. researchgate.netresearchgate.net
Beyond urease, pyrimidine-based molecules have been shown to inhibit a wide array of other enzymes:
Kinases: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling. By mimicking the adenine (B156593) part of ATP, they occupy the ATP-binding pocket, blocking phosphorylation and halting downstream signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and EGFR pathways. nih.govnih.gov
Reverse Transcriptase: Structurally related pyrimidinediones have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. They bind to an allosteric pocket on the enzyme, inducing a conformational change that inactivates it and prevents the conversion of viral RNA to DNA.
Phosphodiesterases (PDEs): Certain thieno[3,2-d]pyrimidines act as inhibitors of PDE4, an enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 leads to increased cAMP levels, which has anti-inflammatory effects.
The versatility of the pyrimidine scaffold allows for its modification to target the unique structural features of different enzyme active sites, leading to a broad spectrum of inhibitory activities.
Antiviral and Antimicrobial Mechanisms of Action (Cellular and Molecular Levels)
The pyrimidinethione core is a key pharmacophore in the development of novel antiviral and antimicrobial agents. researchgate.netnih.gov These compounds can interfere with various stages of the viral or bacterial life cycle, from entry and replication to cell division. nih.govyoutube.com
Antiviral Mechanisms: The antiviral action of pyrimidine derivatives often stems from their structural similarity to the natural nucleobases (uracil, cytosine, thymine). nih.gov This allows them to act as nucleoside analogues . nih.gov After entering a host cell, these compounds can be phosphorylated by viral or cellular kinases into their active triphosphate form. This active form can then inhibit viral replication through two primary mechanisms:
Inhibition of Viral Polymerases: The analogue can compete with natural nucleoside triphosphates for the active site of viral DNA or RNA polymerases (including reverse transcriptase), thereby inhibiting the synthesis of new viral genomes. youtube.com
Chain Termination: If the analogue is incorporated into the growing viral DNA or RNA strand, its modified structure (e.g., lack of a 3'-hydroxyl group) can prevent the addition of the next nucleotide, leading to premature termination of the chain. youtube.com
Studies on pyrimidine thioglycosides, which are derivatives of pyrimidinethione, have shown activity against viruses such as avian influenza H5N1 and SARS-CoV-2. nih.gov The nature of substituents on the pyrimidine ring and the attached sugar moiety significantly influences this activity. nih.gov
Antimicrobial Mechanisms: Pyrimidinethione derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov Their mechanisms of action are diverse:
Inhibition of Cell Division: Some thiophenyl-substituted pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein. rsc.org FtsZ is a prokaryotic homolog of tubulin that forms a contractile ring (the Z-ring) at the division site. Inhibition of FtsZ polymerization prevents septum formation and leads to bacterial cell death. rsc.org This mechanism is particularly promising for combating drug-resistant strains like MRSA. rsc.org
Disruption of Cellular Synthesis: As building blocks of nucleic acids, pyrimidine analogues can interfere with DNA and RNA synthesis in bacteria. researchgate.net
Inhibition of Key Enzymes: As discussed previously, inhibition of essential bacterial enzymes like urease represents another key antimicrobial strategy. nih.gov
Anticancer Mechanisms of Action (Cellular and Molecular Levels)
The pyrimidine scaffold is a cornerstone in the design of anticancer agents, with derivatives of 4(3H)-pyrimidinethione showing significant promise by targeting multiple hallmarks of cancer. researchgate.netarabjchem.orgencyclopedia.pub Their mechanisms of action are multifaceted, often involving the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest. rsc.org
Inhibition of Signaling Pathways: Many pyrimidine derivatives are designed as inhibitors of protein kinases that drive oncogenic signaling. arabjchem.org
EGFR Inhibition: They can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including wild-type and mutant forms (e.g., T790M) that confer resistance to other therapies. nih.gov By blocking EGFR, they shut down downstream pathways like RAS/Raf/MEK/ERK and PI3K/AKT/mTOR, which are crucial for cancer cell proliferation, survival, and metastasis. nih.govrsc.org
Dual PI3K/mTOR Inhibition: Some pyrido[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of PI3K and mTOR, two key nodes in a pathway that is frequently hyperactivated in cancer. nih.gov
Induction of Apoptosis: A primary goal of cancer therapy is to induce apoptosis in tumor cells. Pyrimidine derivatives achieve this through several molecular mechanisms:
Mitochondrial Pathway: Active compounds can increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress. rsc.org This disrupts the mitochondrial membrane potential and triggers the release of pro-apoptotic factors. It also modulates the expression of the Bcl-2 family of proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio ultimately activates the caspase cascade (e.g., caspase-3), leading to the execution of apoptosis. nih.govrsc.org
DNA Binding and Damage: Some quinazoline-based analogues, which are structurally related, are thought to exert their effect by binding to DNA, potentially through intercalation or groove binding, which can lead to DNA damage and trigger apoptosis. encyclopedia.pub
Cell Cycle Arrest: By interfering with the cell cycle machinery, pyrimidine derivatives can halt the proliferation of cancer cells. They have been shown to cause cell cycle arrest at various phases, most notably the G2/M or S phase. researchgate.netrsc.org This arrest prevents cancer cells from dividing and can provide a window for apoptotic processes to be initiated. For example, some chalcone (B49325) derivatives block the cell cycle in the G2/M phase by inhibiting tubulin polymerization, a mechanism that could be relevant to pyrimidine hybrids. mdpi.com
The table below summarizes key research findings on the anticancer mechanisms of pyrimidine derivatives.
| Compound/Derivative Class | Cancer Cell Line(s) | Key Mechanism(s) | Observed Effects |
| 2-amino-4-aryl-pyrimidine of ursolic acid | MCF-7 (Breast) | Inhibition of RAS/Raf/MEK/ERK & PI3K/AKT/mTOR pathways; ROS generation | S-phase cell cycle arrest; mitochondrial-related apoptosis |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | PC-3 (Prostate) | EGFR (WT & T790M) inhibition | Pre-G1 cell cycle arrest; induction of apoptosis; increased caspase-3 levels |
| 4-Substituted thiopyrimidine analogs | Leukemia cell lines | Not fully elucidated; potential Aurora kinase inhibition | High cytotoxic potential; apoptosis induction (Bax upregulation, Bcl-xl downregulation) |
| Pyrimidine-thiourea hybrids | Gastric cancer cell line | LSD-1 inhibition | Inhibition of cell migration |
This table is generated based on data from multiple research articles. researchgate.netnih.govrsc.org
Applications of 4 3h Pyrimidinethione, 2 Methyl in Materials Science and Other Scientific Disciplines
Integration into Polymer Matrices and Composite Materials
The integration of 4(3H)-Pyrimidinethione, 2-methyl- into polymer matrices and composite materials is an area of research with potential for developing materials with enhanced properties. While specific studies detailing the incorporation of this exact compound are limited, the general class of pyrimidinethione derivatives offers insights into its prospective applications. The thione group and the nitrogen atoms in the pyrimidine (B1678525) ring can act as sites for interaction or bonding with polymer chains.
Potential applications for incorporating 4(3H)-Pyrimidinethione, 2-methyl- into polymers include:
Flame Retardants: The nitrogen and sulfur atoms in the molecule could contribute to flame retardant properties. When exposed to heat, such compounds can release non-flammable gases like nitrogen and sulfur oxides, which can dilute the flammable gases produced by the decomposing polymer.
Antimicrobial Plastics: Pyrimidine derivatives have been noted for their biological activity. juniperpublishers.com Incorporating 4(3H)-Pyrimidinethione, 2-methyl- into polymers could create materials with inherent antimicrobial surfaces, which are valuable for medical devices, food packaging, and high-traffic surfaces.
UV Stabilizers: The pyrimidine ring structure can absorb UV radiation, and thus, its incorporation into polymers could enhance their resistance to UV degradation, thereby improving the longevity of the material when exposed to sunlight.
Further research is required to fully elucidate the effects and potential benefits of integrating 4(3H)-Pyrimidinethione, 2-methyl- into various polymer systems.
Optical and Optoelectronic Properties for Advanced Materials Development
The optical and optoelectronic properties of 4(3H)-Pyrimidinethione, 2-methyl- are of interest for the development of advanced materials. While direct studies on this specific compound are not widely available, research on structurally similar molecules, such as 2-thiouracil (B1096) and 4-thiouracil (B160184), provides valuable insights into its potential. nih.govacs.org The replacement of an oxygen atom with a sulfur atom in the pyrimidine ring, as is the case in thiouracils, significantly influences the photophysical properties. nih.govacs.org
Key optical properties and potential applications include:
Photosensitizers: Thionucleobases, the class of compounds to which 4(3H)-Pyrimidinethione, 2-methyl- belongs, are known to be prospective photosensitizers. nih.gov They can absorb light and transfer the energy to other molecules, a property that is crucial in applications like photodynamic therapy. In this therapy, a photosensitizer is excited by a specific wavelength of light to produce reactive oxygen species that can kill cancer cells. acs.org
Fluorescence and Phosphorescence: 2-thiouracil exhibits a high phosphorescence yield, while 4-thiouracil has a near-unity triplet population quantum yield. nih.govacs.org These properties suggest that 4(3H)-Pyrimidinethione, 2-methyl- may also possess interesting fluorescence and phosphorescence characteristics. These could be harnessed in the development of organic light-emitting diodes (OLEDs), optical sensors, and bio-imaging agents.
Nonlinear Optical Materials: The presence of a conjugated system and heteroatoms in 4(3H)-Pyrimidinethione, 2-methyl- suggests potential for nonlinear optical (NLO) properties. NLO materials are essential for applications in telecommunications, optical computing, and frequency conversion.
A quantum-chemical study comparing 4-thiouracil and 2-thiouracil highlighted the differences in their photophysical properties, such as intersystem crossing yields and triplet lifetimes, which are crucial for their application as photosensitizers. nih.govacs.org
Table 1: Comparison of Photophysical Properties of 4-Thiouracil and 2-Thiouracil
| Property | 4-Thiouracil | 2-Thiouracil |
| Triplet Quantum Yield (ΦISC) | 0.90 ± 0.15 | 0.75 ± 0.20 |
| Phosphorescence Yield (ΦPh) | 0.15 | 0.65–0.70 |
| Triplet Lifetime (τ) | 0.23 ± 0.02 µs | 0.07 ± 0.02 µs |
| Singlet Oxygen Yield (ΦΔ) | 0.49 ± 0.02 | Not measured |
Data sourced from quantum-chemical studies on thiouracils. nih.govacs.org
Mechanistic Studies of Corrosion Inhibition Efficacy
One of the most extensively studied applications of pyrimidine derivatives is in the field of corrosion inhibition. researchgate.netresearchgate.net The presence of heteroatoms like nitrogen and sulfur, along with the aromatic pyrimidine ring, makes these compounds effective in protecting metals from corrosion, particularly in acidic environments. nih.govnih.gov
The mechanism of corrosion inhibition by pyrimidine derivatives, including 4(3H)-Pyrimidinethione, 2-methyl-, involves the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that acts as a barrier to corrosive agents. nih.govnih.gov The adsorption can occur through:
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
Chemisorption: Coordinate bonding between the lone pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the metal atoms. nih.gov The π-electrons of the pyrimidine ring can also interact with the metal surface. nih.gov
Studies on various pyrimidine derivatives have shown that they act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The effectiveness of these inhibitors is influenced by their concentration, the temperature, and the nature of the corrosive medium. nih.govnih.gov
Research on pyrimidine-bichalcophene derivatives as corrosion inhibitors for copper in nitric acid has demonstrated high inhibition efficiencies, reaching up to 99.14% at optimal conditions. nih.gov Similarly, studies on pyrimidinone derivatives for copper corrosion have also shown significant protection. nih.gov
Table 2: Corrosion Inhibition Efficiency of Pyrimidine Derivatives on Copper in 1 M HNO₃
| Inhibitor Compound | Concentration (µM) | Temperature (°C) | Inhibition Efficiency (%) |
| Pyrimidine-bichalcophene (MA-1232) | 21 | 45 | 99.14 |
| Pyrimidinone (MA-975) | 21 | - | 89.59 |
Data sourced from studies on pyrimidine derivatives as corrosion inhibitors. nih.govnih.gov
Role in Analytical Sensing Methodologies and Reagent Development
The structural features of 4(3H)-Pyrimidinethione, 2-methyl- make it a candidate for applications in analytical sensing. The nitrogen and sulfur atoms can act as binding sites for metal ions, leading to changes in the molecule's spectroscopic properties, such as fluorescence or UV-visible absorption. mdpi.comnih.gov This phenomenon can be utilized for the selective detection of specific metal ions.
While specific research on 4(3H)-Pyrimidinethione, 2-methyl- as a sensor is limited, the broader class of pyrimidine and pyridine (B92270) derivatives has been successfully employed in the development of chemosensors. mdpi.comrsc.org For instance, a fluorescence grating sensor based on a pyridine derivative has been developed for the rapid detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com Similarly, chromene-pyrimidine triad (B1167595) molecules have been synthesized for the selective detection of Fe³⁺ ions. rsc.org
The potential of 4(3H)-Pyrimidinethione, 2-methyl- as a sensing agent could be explored for:
Heavy Metal Ion Detection: The thione group is known to have a strong affinity for heavy metal ions. Upon binding, a change in the fluorescence or color of the compound could provide a simple and rapid method for detecting these ions in environmental or biological samples.
Anion Sensing: The N-H protons in the pyrimidine ring could potentially interact with anions through hydrogen bonding, leading to a detectable signal.
Reagent in Spectrophotometric Analysis: The compound could be used as a chromogenic reagent for the spectrophotometric determination of certain metal ions.
The development of such sensors would involve studying the changes in the absorption and emission spectra of 4(3H)-Pyrimidinethione, 2-methyl- in the presence of various cations and anions.
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where 4(3H)-Pyrimidinethione, 2-methyl- could find applications. The ability of a molecule to self-assemble into well-defined, ordered structures is crucial for the bottom-up fabrication of functional nanomaterials.
The hydrogen bonding capabilities of the pyrimidine ring, particularly the N-H and C=S groups, can drive the self-assembly process. Research on pyrimido[4,5-d]pyrimidine (B13093195) nucleosides has demonstrated the formation of complex, flower-shaped supramolecular structures through hierarchical non-covalent interactions. This highlights the potential of the pyrimidine scaffold in directing the formation of intricate architectures.
Potential applications of 4(3H)-Pyrimidinethione, 2-methyl- in supramolecular chemistry include:
Formation of Gels: The self-assembly of the molecule in certain solvents could lead to the formation of supramolecular gels with potential applications in drug delivery and tissue engineering.
Crystal Engineering: By controlling the intermolecular interactions, it may be possible to design and synthesize crystalline materials with specific structures and properties.
Molecular Recognition: The defined arrangement of functional groups in self-assembled structures could be used for the selective recognition and binding of other molecules.
The study of the self-assembly behavior of 4(3H)-Pyrimidinethione, 2-methyl- would involve techniques such as X-ray crystallography, scanning electron microscopy, and various spectroscopic methods to characterize the resulting supramolecular structures.
Future Research Directions and Emerging Trends for 4 3h Pyrimidinethione, 2 Methyl
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives is undergoing a paradigm shift towards green and sustainable methodologies. nih.gov Future research concerning 4(3H)-Pyrimidinethione, 2-methyl- is expected to focus heavily on developing synthetic protocols that are not only efficient but also environmentally benign.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions are highly attractive as they allow for the construction of complex molecules like pyrimidines from three or more starting materials in a single step, which increases efficiency. nih.govcapes.gov.br A notable advancement is the use of iridium-catalyzed MCRs that can assemble pyrimidines from amidines and alcohols, with the only byproducts being hydrogen and water. nih.govorganic-chemistry.org Adapting such a regioselective strategy for 2-methyl-4(3H)-pyrimidinethione could offer a highly efficient and atom-economical synthetic pathway.
Green Catalysts and Solvents: The move away from hazardous reagents and solvents is a central theme of green chemistry. nih.gov Research will likely explore the use of reusable heterogeneous catalysts, biocatalysts, and metal-free catalysts to synthesize the pyrimidinethione core. powertechjournal.com The use of greener solvents like water, or solvent-free reaction conditions assisted by microwave or ultrasonic irradiation, represents a significant area for innovation. nih.gov
Renewable Feedstocks: A truly sustainable synthesis would utilize renewable starting materials. Since alcohols can be derived from biomass sources like lignocellulose, developing synthetic routes to 4(3H)-Pyrimidinethione, 2-methyl- that start from such feedstocks is a key future goal. nih.govorganic-chemistry.org
| Synthetic Strategy | Key Features | Potential Advantages for 2-methyl-4(3H)-pyrimidinethione |
| Iridium-Catalyzed MCR | Uses amidines and up to three alcohols; liberates H₂ and H₂O. nih.govorganic-chemistry.org | High regioselectivity and yield; atom economy; use of biomass-derived alcohols. capes.gov.brorganic-chemistry.org |
| Microwave/Ultrasound-Assisted Synthesis | Employs alternative energy sources to drive reactions. nih.govpowertechjournal.com | Faster reaction times; improved yields; reduced energy consumption. |
| Biocatalysis | Utilizes enzymes to catalyze specific reaction steps. powertechjournal.com | High selectivity; mild reaction conditions; environmentally friendly. |
Exploration of Undiscovered Reactivity and Transformation Pathways
While the core structure of 4(3H)-Pyrimidinethione, 2-methyl- is known, its full reactive potential remains largely untapped. Future investigations will likely delve into discovering novel transformations that can be used to build more complex and diverse chemical scaffolds. The thione group is a versatile functional handle, capable of various reactions including S-alkylation, oxidation, and participation in cycloaddition reactions.
Future research could focus on:
Novel C-C and C-N Bond Formations: Expanding on multicomponent strategies, researchers can explore new ways to form carbon-carbon and carbon-nitrogen bonds at various positions on the pyrimidine ring, allowing for the creation of libraries of diversely functionalized derivatives. nih.gov
Heterocyclization Reactions: Using 4(3H)-Pyrimidinethione, 2-methyl- as a building block for more complex fused heterocyclic systems is a promising avenue. For instance, reacting the thione with bifunctional electrophiles could yield novel thieno[2,3-d]pyrimidine (B153573) structures, a scaffold known for various biological activities. mdpi.com
Photochemical Reactivity: The photochemical properties of pyrimidinethiones are not extensively studied. Research into their behavior under light irradiation could uncover unique cycloaddition or rearrangement pathways, leading to novel molecular architectures.
Advanced Computational Modeling for Complex Biological and Material Systems
Computational chemistry is becoming an indispensable tool in modern chemical research. For 4(3H)-Pyrimidinethione, 2-methyl-, and its derivatives, advanced computational modeling will be crucial for predicting properties and guiding experimental work.
Biological Systems Modeling: Molecular docking studies can predict how derivatives of 2-methyl-4(3H)-pyrimidinethione might bind to various biological targets, such as enzymes or protein receptors. nih.gov For example, modeling interactions with targets like kinases, dihydrofolate reductase, or viral proteins could accelerate the discovery of new therapeutic agents. This approach helps in understanding the structure-activity relationship (SAR) and in designing molecules with enhanced potency and selectivity. mdpi.com
AI-Assisted Design: The integration of artificial intelligence and machine learning in chemistry is a burgeoning field. powertechjournal.com AI algorithms can be trained on existing chemical data to predict the biological activity or material properties of novel pyrimidinethione derivatives, design optimal synthetic routes, and analyze complex datasets from high-throughput screening.
Materials Property Prediction: For applications in materials science, computational modeling can predict electronic properties, crystal packing, and other physical characteristics. This can guide the design of new organic semiconductors, sensors, or smart materials based on the pyrimidinethione scaffold.
Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The future impact of 4(3H)-Pyrimidinethione, 2-methyl- will be defined by its application in interdisciplinary fields. The inherent structural and electronic properties of the pyrimidinethione core make it an attractive scaffold for a wide range of uses.
Chemical Biology: Pyrimidine derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov Future research will involve synthesizing libraries of derivatives of 4(3H)-Pyrimidinethione, 2-methyl- and screening them for activity against various diseases. The thione group is of particular interest as its bioisosteric replacement of an oxygen atom can significantly alter biological activity, as seen in related heterocyclic systems. nih.gov Investigating its potential as an inhibitor of enzymes like lipoxygenase or as a microtubule targeting agent are promising directions. mdpi.comnih.gov
Materials Science: The sulfur atom in the thione group and the aromatic pyrimidine ring provide unique electronic properties. This opens up possibilities for using 4(3H)-Pyrimidinethione, 2-methyl- and its polymers or metal complexes in the development of novel materials. Potential applications include organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and chemical sensors. The ability of the thione group to coordinate with metal ions also makes it a candidate for creating new catalysts or metal-organic frameworks (MOFs). researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-4(3H)-pyrimidinethione, and what key reaction parameters influence yield?
- Methodological Answer : Two primary synthetic approaches are documented:
- Biginelli Reaction : A three-component condensation of aldehydes, methylene-active compounds, and urea derivatives in acidic media. This method is favored for scalability and simplicity but requires precise pH control (4.0–5.5) and temperature (80–100°C) to achieve yields >65% .
- Isothiocyanate Pathway : Reaction of isothiocyanate derivatives (e.g., 4-isothiocyanatobutan-2-one) with aromatic amines. This route offers regioselectivity but demands anhydrous conditions and inert atmospheres to prevent side reactions .
- Critical Parameters : Catalyst choice (e.g., HCl vs. Lewis acids), solvent polarity, and reaction time (typically 12–24 hours).
Q. What analytical techniques are most effective for characterizing the purity and structure of 2-methyl-4(3H)-pyrimidinethione?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>98%) and identifies byproducts (e.g., oxidation derivatives) using reverse-phase C18 columns and acetonitrile/water gradients .
- NMR Spectroscopy : and NMR confirm structural integrity, with characteristic thione proton signals at δ 3.8–4.2 ppm and pyrimidine ring carbons at 150–160 ppm .
- X-ray Crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) in solid-state structures .
Q. What safety protocols are essential when handling 2-methyl-4(3H)-pyrimidinethione in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent degradation. Avoid exposure to moisture or oxidizing agents .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental synthesis to predict and optimize the formation of 2-methyl-4(3H)-pyrimidinethione?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways (e.g., transition states in Biginelli reactions) using Gaussian or COMSOL Multiphysics. Compare activation energies of competing mechanisms (e.g., enol vs. imine intermediates) .
- Machine Learning (ML) : Train models on existing reaction datasets to optimize parameters (e.g., solvent polarity index, catalyst loading). Validate predictions via small-scale experiments .
Q. What methodological approaches are recommended for resolving contradictory reports on the thermal stability of 2-methyl-4(3H)-pyrimidinethione in different solvent systems?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., DSC analysis at 5°C/min heating rate in N).
- Solvent Screening : Test stability in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. Data shows degradation accelerates in aqueous media (t = 48 hours vs. >1 week in DMF) .
- Mechanistic Probes : Use radical scavengers (e.g., BHT) to assess oxidative degradation pathways .
Q. How can factorial design improve the optimization of 2-methyl-4(3H)-pyrimidinethione synthesis?
- Methodological Answer :
- 2 Factorial Design : Vary factors (temperature, catalyst concentration, solvent ratio) to identify interactions. For example, a 2 design revealed that temperature-catalyst interactions account for 70% of yield variability .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. pH) to pinpoint optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
